molecular formula C16H22F2N2 B12923866 (3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-07-2

(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12923866
CAS No.: 820980-07-2
M. Wt: 280.36 g/mol
InChI Key: OWHWIWOPZNJDOG-HNNXBMFYSA-N
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Description

(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C16H23F2N2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Attachment of the 2,4-Difluorobenzyl Group: The 2,4-difluorobenzyl group can be attached through a reductive amination reaction involving 2,4-difluorobenzaldehyde and the amine precursor.

Industrial Production Methods

Industrial production of (S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine
  • ®-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine
  • N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine

Uniqueness

(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer ®-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amine

Properties

CAS No.

820980-07-2

Molecular Formula

C16H22F2N2

Molecular Weight

280.36 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H22F2N2/c17-13-6-5-12(16(18)9-13)11-20(14-3-1-2-4-14)15-7-8-19-10-15/h5-6,9,14-15,19H,1-4,7-8,10-11H2/t15-/m0/s1

InChI Key

OWHWIWOPZNJDOG-HNNXBMFYSA-N

Isomeric SMILES

C1CCC(C1)N(CC2=C(C=C(C=C2)F)F)[C@H]3CCNC3

Canonical SMILES

C1CCC(C1)N(CC2=C(C=C(C=C2)F)F)C3CCNC3

Origin of Product

United States

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